4-(2,2-Difluoroethoxy)phenylboronic acid
Overview
Description
4-(2,2-Difluoroethoxy)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a boronic acid group and a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, undergoes a reaction with a difluoroethanol derivative under specific conditions to introduce the difluoroethoxy group.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can be performed to modify the difluoroethoxy group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may involve halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation Products: Various phenylboronic acid derivatives.
Reduction Products: Modified difluoroethoxy derivatives.
Substitution Products: Halogenated phenyl derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.
Industry: The compound is used in the production of advanced materials and in catalysis processes.
Mechanism of Action
The mechanism by which 4-(2,2-Difluoroethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.
Comparison with Similar Compounds
4-(2,2-Difluoroethoxy)benzaldehyde
4-(2,2-Difluoroethoxy)benzoic acid
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
Uniqueness: 4-(2,2-Difluoroethoxy)phenylboronic acid is unique due to its boronic acid group, which imparts distinct chemical properties compared to its aldehyde and carboxylic acid counterparts. This allows for a broader range of applications in cross-coupling reactions and biological systems.
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Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRGSJVRBZBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669702 | |
Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958453-65-1 | |
Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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